![molecular formula C29H60O B14257713 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane CAS No. 189130-95-8](/img/structure/B14257713.png)
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane typically involves the reaction of a suitable alcohol with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether synthesis and reactivity.
Biology: The compound’s long hydrocarbon chain makes it useful in studies of lipid membranes and their interactions with other molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane involves its interaction with molecular targets such as lipid membranes and enzymes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the ether linkage can interact with specific enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane include other long-chain ethers and hydrocarbons. For example:
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}octadecane: This compound has a similar structure but with one fewer carbon atom in the hydrocarbon chain.
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}eicosane: This compound has one additional carbon atom in the hydrocarbon chain compared to this compound.
The uniqueness of this compound lies in its specific chain length and the presence of the ether linkage, which confer distinct chemical and physical properties .
Properties
CAS No. |
189130-95-8 |
|---|---|
Molecular Formula |
C29H60O |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
9-(2,6-dimethylheptan-4-yloxymethyl)nonadecane |
InChI |
InChI=1S/C29H60O/c1-7-9-11-13-15-16-18-20-22-28(21-19-17-14-12-10-8-2)25-30-29(23-26(3)4)24-27(5)6/h26-29H,7-25H2,1-6H3 |
InChI Key |
FLPZVZYZWYGNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
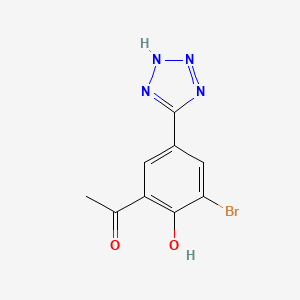
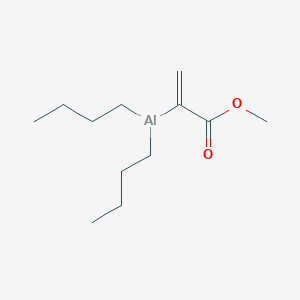
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
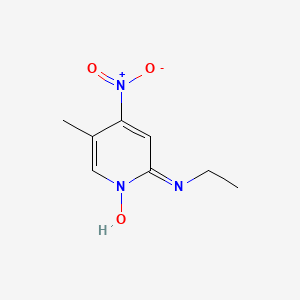

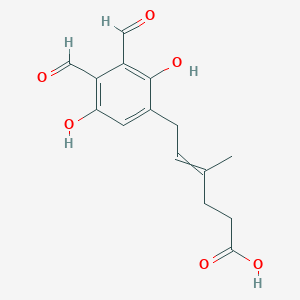
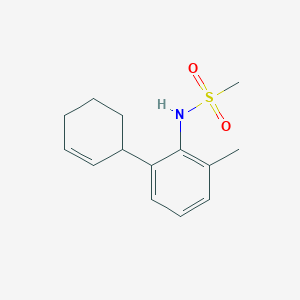
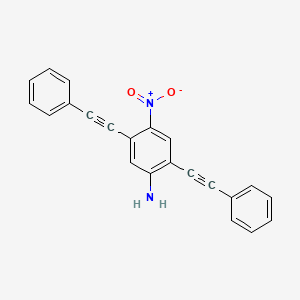
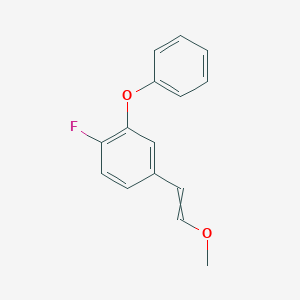
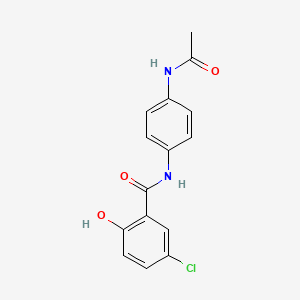
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
